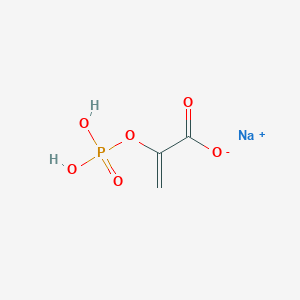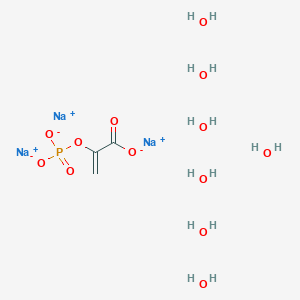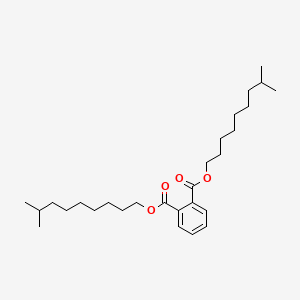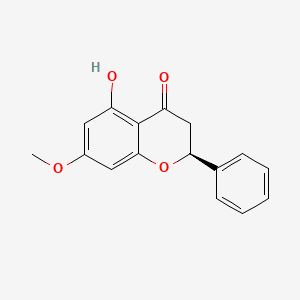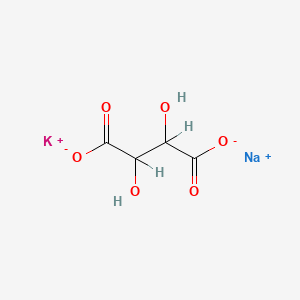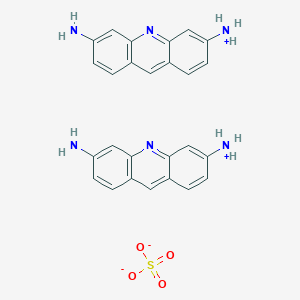
CID 15741
説明
CID 15741 is a useful research compound. Its molecular formula is C26H24N6O4S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 15741 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 15741 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization (CID) in Cellular Studies
- Application in Protein Function Control : CID has been crucial in studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. It has been primarily used to dissect signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Applications in Mass Spectrometry
- Fragmentation of Oligosaccharides : CID 157 nm photofragmentation has been studied for its effectiveness in fragmentation pathways of oligosaccharides, providing better sequence coverage compared to traditional collision-induced dissociation methods (Devakumar, Thompson, & Reilly, 2005).
PROTAC-CID Systems for Gene Regulation
- Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These systems offer a versatile molecular toolbox for transient genome manipulation in human cells and mice (Ma et al., 2023).
CID in Photocaged-Photocleavable Chemical Dimerizers
- Protein-Protein Interactions : A novel chemical inducer of protein dimerization, which can be rapidly activated and deactivated by light, has been developed. This enhances the spatiotemporal control of protein-protein interactions in living cells (Aonbangkhen et al., 2018).
Agricultural Applications
- Water Use Efficiency in Barley : CID has been applied to study carbon isotope discrimination as a selection criterion for improving water use efficiency and productivity in barley under different environmental conditions (Anyia et al., 2007).
Analytical Chemistry
- Analyzing Mixtures of Disaccharides : CID combined with vacuum ultraviolet photodissociation (VUVPD) has been used for analyzing disaccharide mixtures, enabling differentiation of components in complex mixtures (Lee et al., 2012).
特性
IUPAC Name |
(6-aminoacridin-3-yl)azanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYXCVYLIKQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15741 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
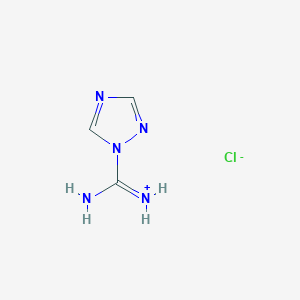
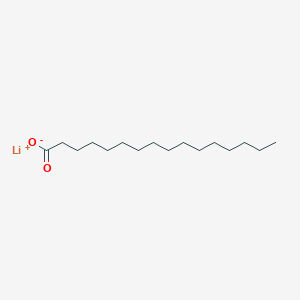
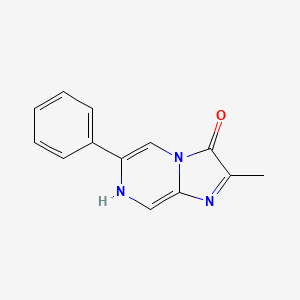
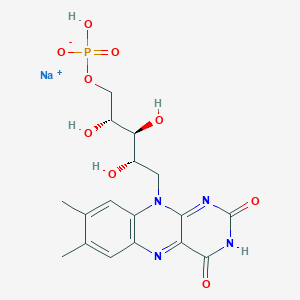
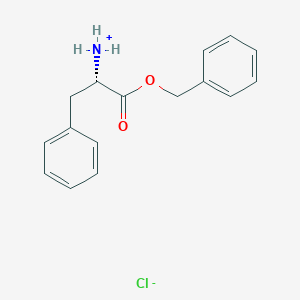
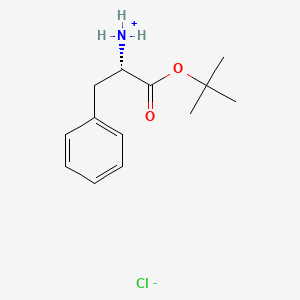
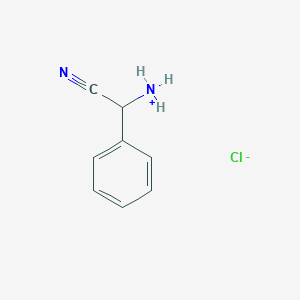
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)
